molecular formula C19H20FNOS2 B2900291 2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797288-82-4

2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2900291
CAS No.: 1797288-82-4
M. Wt: 361.49
InChI Key: YNMQUMHEWCJGRZ-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a phenyl group at the 7-position. The ethanone moiety is functionalized with a 4-fluorophenylthio group, which contributes to its electronic and steric profile.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNOS2/c20-16-6-8-17(9-7-16)24-14-19(22)21-11-10-18(23-13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMQUMHEWCJGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone (CAS: 1705762-14-6)

  • Structural Differences: Thiazepane Substitution: The 7-position of the thiazepane ring is substituted with a 2-fluorophenyl group (vs. phenyl in the target compound). Ethanone Substituent: An o-tolyloxy (ortho-methylphenoxy) group replaces the 4-fluorophenylthio group in the target compound.
  • The ether (C-O) linkage in this compound is more polar than the thioether (C-S) in the target, affecting solubility and membrane permeability .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structural Differences :
    • Heterocyclic Core : A 1,2,4-triazole ring replaces the thiazepane, introducing a planar, aromatic system.
    • Substituents : A sulfonyl (SO₂) group and a 2,4-difluorophenyl group are present, contrasting with the thioether and single fluorine in the target compound.
  • Functional Implications :
    • The triazole’s aromaticity enhances rigidity, favoring interactions with flat binding pockets (e.g., kinase active sites).
    • The sulfonyl group increases polarity and metabolic stability compared to the thioether, which may oxidize to sulfoxides in vivo .

Electronic and Physicochemical Properties

Table 1: Key Structural and Property Comparisons

Compound Core Heterocycle Substituent (Position) Molecular Weight (g/mol) Key Functional Groups Predicted logP*
Target Compound 1,4-Thiazepane 4-Fluorophenylthio (S) ~375 (estimated) Thioether, Fluorophenyl ~3.5
1-(7-(2-Fluorophenyl)-...ethanone 1,4-Thiazepane o-Tolyloxy (O) 359.5 Ether, 2-Fluorophenyl ~3.0
Triazole Derivative 1,2,4-Triazole Phenylsulfonyl (SO₂) ~400 (estimated) Sulfonyl, 2,4-Difluorophenyl ~2.8

*logP estimates based on group contributions (higher values indicate greater lipophilicity).

  • Lipophilicity : The target compound’s thioether and phenyl groups enhance lipophilicity (higher logP) compared to the more polar sulfonyl and ether analogs. This property may improve blood-brain barrier penetration for CNS targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Thiazepane Ring Formation : Cyclization of precursors (e.g., aminothiols or haloalkylamines) under reflux conditions, often using polar aprotic solvents like DMF or THF .

Functionalization : Introduction of the 4-fluorophenylthio group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann reactions) .

Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to isolate high-purity product .

  • Critical Note : Optimizing reaction stoichiometry and catalyst selection (e.g., Pd catalysts for coupling) is essential to avoid by-products like disulfides or unreacted intermediates .

Q. How can the molecular structure of this compound be characterized to confirm its identity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm thiazepane ring conformation (e.g., boat vs. chair) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns unique to the fluorophenylthio group .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry, particularly for the thiazepane ring .
    • Data Contradiction Tip : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may indicate dynamic conformational changes in solution .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against S. aureus), anti-inflammatory effects (COX-2 inhibition), or receptor binding (e.g., GPCRs) using fluorescence polarization .
  • Mechanistic Hypotheses : The fluorophenylthio group may enhance lipophilicity and membrane permeability, while the thiazepane ring could modulate target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during thiazepane ring formation reduce side reactions like oxidation .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI for coupling efficiency in fluorophenylthio introduction .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and by-product formation .
    • Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent, catalyst loading) .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature NMR detects conformational exchange in the thiazepane ring, explaining shifts inconsistent with static models .
  • DFT Calculations : Compare computed 19^{19}F NMR chemical shifts with experimental data to validate electronic effects of substituents .
    • Case Study : In structurally analogous compounds, boat-to-chair ring flipping caused signal splitting in 1^1H NMR, resolved via NOESY experiments .

Q. What strategies can elucidate the compound’s mechanism of action when initial target screens are inconclusive?

  • Methodological Answer :

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) to correlate structural changes with activity trends .
  • Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., kinase ATP-binding pockets) to identify key binding residues .

Q. How can stability issues (e.g., decomposition under acidic conditions) be mitigated during storage or biological assays?

  • Methodological Answer :

  • pH Profiling : Test stability in buffers (pH 2–9) to identify degradation triggers (e.g., thioether hydrolysis at low pH) .
  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to prevent oxidation of the thioether group .
  • Stabilizing Excipients : Add antioxidants (e.g., BHT) or cyclodextrins to formulations for in vivo studies .

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